5-Bromo-1-ethyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. This compound features a bromine atom at the 5-position of the indole ring and an ethyl group at the nitrogen atom, contributing to its unique properties and reactivity.
The compound can be synthesized through various methods, including bromination reactions involving 1-ethyl-1,3-dihydro-2H-indol-2-one as a precursor. The synthesis methods typically yield moderate to high purity and yield, making it suitable for further studies and applications in medicinal chemistry.
5-Bromo-1-ethyl-1,3-dihydro-2H-indol-2-one is classified as an indole derivative, specifically categorized under dihydroindoles. It is notable for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
The synthesis of 5-Bromo-1-ethyl-1,3-dihydro-2H-indol-2-one often involves the bromination of 1-ethyl-1,3-dihydro-2H-indol-2-one using brominating agents such as N-bromosuccinimide or elemental bromine. Key steps in this process include:
The reaction conditions typically involve:
The molecular formula is with a molecular weight of approximately 253.12 g/mol. The compound exhibits characteristic spectral features in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that confirm its structure.
5-Bromo-1-ethyl-1,3-dihydro-2H-indol-2-one can participate in various chemical reactions due to its functional groups:
These reactions typically require controlled conditions regarding temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for 5-Bromo-1-ethyl-1,3-dihydro-2H-indol-2-one is primarily linked to its interactions with biological targets:
Studies indicate that compounds with similar structures have shown promising results in inhibiting certain cancer cell lines and modulating inflammatory responses.
Key physical properties include:
Relevant chemical properties include:
Spectroscopic data (NMR, IR) provide insights into the functional groups present and confirm the identity of the compound through characteristic absorption bands.
5-Bromo-1-ethyl-1,3-dihydro-2H-indol-2-one has potential applications in various fields:
The oxindole core (1,3-dihydro-2H-indol-2-one) is a validated privileged structure in medicinal chemistry due to its inherent bioisosterism with endogenous molecules and adaptability for diverse target binding. Its planar, aromatic ring fused with an amide functional group enables specific interactions with protein kinases, GPCRs, and nuclear receptors. The scaffold's sp3-hybridized C3 position is a key site for stereoselective functionalization, modulating target selectivity and potency. Bromination at specific positions—particularly C5—enhances electronic properties and influences binding kinetics through steric and electronic effects, as seen in kinase inhibitors like sunitinib derivatives [5] [8]. The structural versatility of oxindoles is demonstrated by derivatives spanning simple indolinones (e.g., 5-bromo-1-methylindolin-2-one) to complex tricyclic systems (e.g., benzylidene-1,3-dihydro-2H-indol-2-ones) with Raf kinase inhibitory activity [5] [6].
Table 1: Core Oxindole Derivatives with Structural and Therapeutic Relevance
Compound Name | Molecular Formula | Key Modifications | Therapeutic Area |
---|---|---|---|
5-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one | C9H8BrNO | Br@C5, CH3@N1 | Kinase inhibition (Reference) |
4-Bromo-1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one | C11H12BrNO | Br@C4, C2H5@N1, CH3@C5 | Chemical probe |
5-Bromo-1-ethyl-1,3-dihydro-2H-indol-2-one | C10H10BrNO | Br@C5, C2H5@N1 | Targeted cancer therapeutics |
Brominated indole derivatives emerged as critical intermediates in the mid-20th century, with early studies focusing on 5-bromoindole and 5-bromooxindole for their reactivity in cross-coupling reactions. The discovery of CAS 20870-90-0 (5-bromo-1-methyl-1,3-dihydro-2H-indol-2-one) in the 1970s marked a shift toward N1-alkylated bromooxindoles as electrophilic partners in Suzuki-Miyaura and Buchwald-Hartwig reactions [5]. The introduction of the ethyl group at N1 represented a strategic advancement over methyl analogs, optimizing metabolic stability while retaining synthetic accessibility. By the 2000s, compounds like 5-bromo-1-ethyl-3-(thiazolidinone-ylidene)indolin-2-one (SC-6374423) were designed as covalent kinase inhibitors, leveraging C3 functionalization alongside N1-ethylation to enhance target residence time [7]. This evolution underscores the scaffold’s role in balancing reactivity and drug-like properties.
N1-alkylation of the oxindole scaffold mitigates metabolic deactivation by preventing N-demethylation—a common liability in methyl analogs. Ethyl substitution (-CH2CH3) specifically optimizes steric bulk and lipophilicity:
Table 2: Impact of N1 Substitution on Physicochemical Parameters
N1 Substituent | logP* | PSA (Ų) | Metabolic Stability (t1/2 in HLMs) |
---|---|---|---|
H (5-bromooxindole) | 1.8 | 32.7 | <30 min |
Methyl | 2.1 | 32.7 | 45 min |
Ethyl | 2.5 | 32.7 | >90 min |
Propyl | 3.0 | 32.7 | 60 min |
*Calculated using ChemAxon or comparable platforms
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8